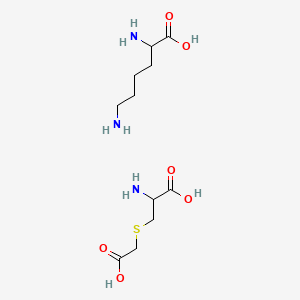
Carbocisteine; lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocisteine; lysine is a compound that combines carbocisteine, a mucolytic agent, with lysine, an essential amino acid. Carbocisteine is known for its ability to reduce the viscosity of mucus, making it easier to expel from the respiratory tract. This compound is particularly useful in treating conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease and bronchitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbocisteine; lysine involves mixing L-lysine and carbocisteine in an aqueous solution, leading to a salt-forming reaction. The resulting product is then spray-dried to obtain this compound. This method avoids the use of organic solvents, ensuring that the final product is free from solvent residues .
Industrial Production Methods
Industrial production of L-lysine typically involves microbial fermentation using strains of Corynebacterium glutamicum. The fermentation process converts sugars from sources like sugarcane molasses into L-lysine. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Carbocisteine; lysine undergoes various chemical reactions, including:
Oxidation: Carbocisteine can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: The compound can be reduced to break disulfide bonds, reverting to its original form.
Substitution: Carbocisteine can undergo substitution reactions where the carboxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol and mercaptoethanol are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of carbocisteine, which can have different therapeutic properties.
Applications De Recherche Scientifique
Carbocisteine; lysine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its role in reducing mucus viscosity and its potential antioxidant properties.
Industry: Used in the formulation of pharmaceuticals and health supplements.
Mécanisme D'action
Carbocisteine; lysine exerts its effects primarily through its mucolytic action. It reduces the viscosity of mucus by breaking down the glycoprotein structure, making it easier to expel. This action helps in clearing the airways and reducing the risk of infections. Additionally, carbocisteine has antioxidant properties that help in reducing oxidative stress in the respiratory tract .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylcysteine: Another mucolytic agent with similar properties but different chemical structure.
Bromhexine: A mucolytic that works by increasing the production of serous mucus, making it easier to clear.
Ambroxol: A metabolite of bromhexine with mucolytic and expectorant properties.
Uniqueness
Carbocisteine; lysine is unique due to its combination of mucolytic and antioxidant properties. The addition of lysine enhances its therapeutic effects and improves its stability, making it a valuable compound in the treatment of respiratory conditions .
Propriétés
IUPAC Name |
2-amino-3-(carboxymethylsulfanyl)propanoic acid;2,6-diaminohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C5H9NO4S/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-11-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGXGPWVLUSDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,N~2~-tribenzyl-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B12496275.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12496283.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12496288.png)
![3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one](/img/structure/B12496290.png)
![Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate](/img/structure/B12496295.png)
![N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12496306.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12496332.png)
![2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12496346.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12496348.png)
![Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496351.png)
![Methyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496354.png)
![2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B12496362.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide](/img/structure/B12496364.png)
